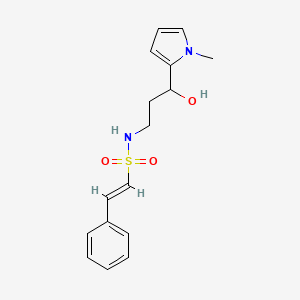

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide

Descripción general

Descripción

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrole ring, a phenylethenesulfonamide moiety, and a hydroxypropyl group, making it an interesting subject for chemical research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Hydroxypropylation: The pyrrole ring is then functionalized with a hydroxypropyl group through a nucleophilic substitution reaction.

Phenylethenesulfonamide Formation: The final step involves the formation of the phenylethenesulfonamide moiety through a sulfonamide coupling reaction, where the hydroxypropyl-pyrrole intermediate reacts with a phenylethenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the sulfonamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenylethenesulfonamide moiety can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the sulfonamide group results in an amine derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a unique combination of functional groups, including a hydroxyl group, a pyrrole ring, and a sulfonamide moiety. Its molecular formula is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. These structural characteristics contribute to its biological activities and reactivity in chemical processes.

Medicinal Chemistry Applications

-

Neuroprotective Effects :

- The pyrrole ring in the compound is associated with neuroprotective properties. Research has indicated that derivatives of pyrrole can modulate neuroinflammation and protect against neurodegenerative diseases by interacting with neurotrophic factors and reducing oxidative stress.

- Anticancer Activity :

- Anti-inflammatory Properties :

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:

- Synthesis of Novel Pharmaceuticals : The unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.

- Development of Bioconjugates : Its ability to form stable bonds with biomolecules makes it suitable for creating bioconjugates used in targeted drug delivery systems.

Case Studies

| Study Title | Findings | Relevance |

|---|---|---|

| Neuroprotective Properties of Pyrrole Derivatives | Demonstrated that pyrrole-based compounds significantly reduce neuronal cell death in models of neurodegeneration. | Supports the potential use of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide in neuroprotective therapies. |

| Anticancer Effects on Human Lung Cancer Cells | Showed that sulfonamide derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. | Highlights the compound's potential as an anticancer agent. |

| Inhibition of Inflammatory Cytokines | Research indicated that sulfonamides effectively downregulate inflammatory mediators in vitro. | Suggests applications in treating chronic inflammatory conditions. |

Mecanismo De Acción

The mechanism of action of (E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-hydroxypropyl)-2-phenylethenesulfonamide: Lacks the pyrrole ring, making it less versatile in certain applications.

N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its reactivity and properties.

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-benzenesulfonamide: Contains a benzenesulfonamide moiety instead of a phenylethenesulfonamide, altering its chemical behavior.

Uniqueness

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₂N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structure includes a pyrrole ring, a hydroxy group, and an ethenesulfonamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 1799201-50-5 |

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes. For instance, it has shown potential in modulating the activity of cyclooxygenase enzymes, which are crucial in inflammatory responses.

2. Receptor Modulation:

It can interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis. This mechanism is particularly relevant in cancer biology.

3. Gene Expression Regulation:

The compound may affect the transcription of genes associated with inflammation and cancer progression, leading to altered cellular behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For example, it has been shown to reduce cell viability in breast and colon cancer models through caspase activation.

2. Anti-inflammatory Effects:

The compound has been reported to decrease pro-inflammatory cytokine levels in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.

3. Neuroprotective Properties:

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease research.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Effects:

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis via mitochondrial pathways . -

Anti-inflammatory Research:

Research conducted on animal models demonstrated that administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent . -

Neuroprotection Studies:

In vitro studies using neuronal cell lines showed that treatment with this compound led to decreased markers of oxidative stress and improved cell survival rates under stress conditions .

Propiedades

IUPAC Name |

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-18-12-5-8-15(18)16(19)9-11-17-22(20,21)13-10-14-6-3-2-4-7-14/h2-8,10,12-13,16-17,19H,9,11H2,1H3/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMOKLRYXAZGAJ-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.